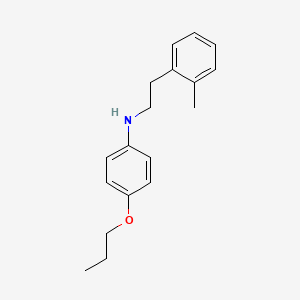
N-(2-Methylphenethyl)-4-propoxyaniline
Vue d'ensemble
Description
“N-(2-Methylphenethyl)-4-propoxyaniline” is a biochemical compound used for proteomics research . Its molecular formula is C23H25NO, and it has a molecular weight of 331.45 .
Molecular Structure Analysis
The molecular structure of “N-(2-Methylphenethyl)-4-propoxyaniline” consists of a complex arrangement of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Applications De Recherche Scientifique
Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds related to N-(2-Methylphenethyl)-4-propoxyaniline and evaluated their antimicrobial activity against various bacteria and fungi. They found compounds displaying higher activity compared to reference drugs, which suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Supramolecular Chemistry : Barton, Hosten, & Pohl (2017) studied the selectivity of a compound similar to N-(2-Methylphenethyl)-4-propoxyaniline in forming complexes with various anilines, highlighting its potential application in the separation of these compounds using supramolecular chemistry (Barton, Hosten, & Pohl, 2017).
Biomarker Detection : Jin & Yan (2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline, in human urine. This study indicates the compound's potential in health monitoring and pre-diagnosis (Jin & Yan, 2021).
Photoreactive Sweeteners : Murai et al. (2015) synthesized photoreactive 2-propoxyaniline derivatives to study the interactions between artificial sweeteners and their receptors. This research provides insights into the molecular interactions of sweet taste receptors, with implications in food chemistry (Murai et al., 2015).
Synthesis of Novel Compounds : Gabriele et al. (2006) reported the synthesis of new derivatives starting from compounds similar to N-(2-Methylphenethyl)-4-propoxyaniline. This research contributes to the field of organic synthesis, expanding the library of chemical compounds (Gabriele et al., 2006).
Electrochemical Applications : Planes et al. (2014) studied the formation, redox behavior, and degradation of poly(N-methylaniline), a polymer derived from a compound similar to N-(2-Methylphenethyl)-4-propoxyaniline. Their findings have implications for the development of electrochemical devices (Planes et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-3-14-20-18-10-8-17(9-11-18)19-13-12-16-7-5-4-6-15(16)2/h4-11,19H,3,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNANFNVLATJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenethyl)-4-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



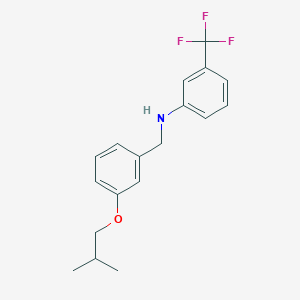
![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
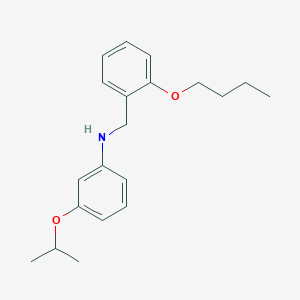
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
-methanamine](/img/structure/B1385302.png)
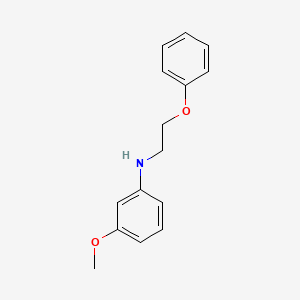
![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)
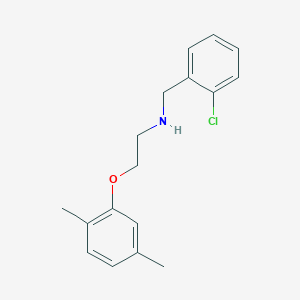
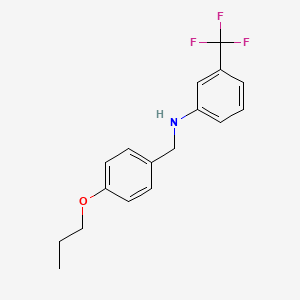
methanamine](/img/structure/B1385311.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)